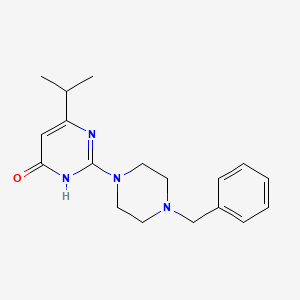
2-(4-benzyl-1-piperazinyl)-6-isopropyl-4(3H)-pyrimidinone
Übersicht
Beschreibung
2-(4-benzyl-1-piperazinyl)-6-isopropyl-4(3H)-pyrimidinone, commonly known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrimidinones and has been investigated for its various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of PIPER is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. PIPER has been found to act as a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
PIPER has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. PIPER has also been found to increase the levels of GABA, an inhibitory neurotransmitter, which may contribute to its anticonvulsant and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PIPER in lab experiments is its relatively high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using PIPER is its relatively low solubility in water, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on PIPER. One area of interest is the potential therapeutic applications of PIPER in various neurological and psychiatric disorders. Another area of interest is the development of new analogs of PIPER with improved potency and selectivity for the 5-HT2A receptor. Finally, the development of new methods for synthesizing PIPER and its analogs may also be an area of future research.
Conclusion
In conclusion, PIPER is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been investigated for its various biochemical and physiological effects and has shown promise as a therapeutic agent for various diseases. While there are still many unanswered questions regarding the exact mechanism of action of PIPER, its potential therapeutic applications make it an exciting area of research for the future.
Wissenschaftliche Forschungsanwendungen
PIPER has been extensively investigated for its potential therapeutic applications in various diseases. It has been found to have anticonvulsant, analgesic, and anxiolytic properties. PIPER has also been studied for its potential as an antidepressant and antipsychotic agent. In addition, it has been investigated for its potential as a therapeutic agent for Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-14(2)16-12-17(23)20-18(19-16)22-10-8-21(9-11-22)13-15-6-4-3-5-7-15/h3-7,12,14H,8-11,13H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTJNZSJYHUSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-2-{[3-(2-methoxy-4-methylphenoxy)propyl]thio}-4-pyrimidinol](/img/structure/B3728794.png)
![6-amino-2-{[3-(2-methoxyphenoxy)propyl]thio}-4-pyrimidinol](/img/structure/B3728808.png)
![6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol](/img/structure/B3728810.png)

![2-{[2-(2-allyl-4-methoxyphenoxy)ethyl]thio}-6-amino-4-pyrimidinol](/img/structure/B3728822.png)
![ethyl {[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3728840.png)

![6-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-4-pyrimidinol](/img/structure/B3728853.png)
![6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728866.png)
![6-amino-2-{[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]thio}-4-pyrimidinol](/img/structure/B3728891.png)
![6-amino-2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728896.png)
![6-amino-2-{[2-(phenylthio)ethyl]thio}-4-pyrimidinol](/img/structure/B3728900.png)
![3-[(5-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3728906.png)
![3-[(3-chloro-4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3728907.png)